molecular formula C24H21NO3S B2955677 [4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114886-22-4

[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2955677
CAS RN: 1114886-22-4
M. Wt: 403.5
InChI Key: FLCBJOUCJKVSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO3S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality [4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Benzothiazin compounds have been recognized for their antimicrobial properties . The presence of the benzothiazin moiety in the compound suggests it could be effective against a range of microbial pathogens. Research could explore its efficacy against bacteria, fungi, and viruses, potentially leading to new treatments for infectious diseases.

Antitubercular Agents

The benzothiazin core is a key feature in new classes of antitubercular agents . These compounds target Mycobacterium tuberculosis by inhibiting crucial enzymes for cell wall synthesis. The compound could be investigated for its potential as a novel antitubercular drug, especially in the face of rising antibiotic resistance.

Anti-inflammatory Applications

Compounds with a benzothiazin structure have shown anti-inflammatory activities . This compound could be studied for its ability to modulate inflammatory responses in various diseases, including autoimmune disorders.

Anticancer Research

Indole derivatives, which are structurally related to the compound’s benzothiazin component, have demonstrated anticancer properties . Research could focus on the compound’s potential to act as a chemotherapeutic agent, possibly targeting specific cancer cell lines.

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative stress. The indole derivatives have been associated with antioxidant activities , suggesting that this compound could be beneficial in research focused on oxidative stress-related conditions.

Organic Light-Emitting Diodes (OLEDs)

Benzothiazin derivatives have been used as electrophosphorescent emitters in OLED technology . The compound could be explored for its utility in improving the efficiency and color purity of OLED displays.

Fluorescent Probes

Due to the fluorescent properties of certain benzothiazin compounds, this molecule could be developed into a fluorescent probe . Such probes are valuable in biological imaging and diagnostics, allowing for the visualization of cellular processes in real-time.

Mechanism of Action

properties

IUPAC Name

[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3S/c1-3-18-7-6-8-20(15-18)25-16-23(24(26)19-13-11-17(2)12-14-19)29(27,28)22-10-5-4-9-21(22)25/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCBJOUCJKVSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.